molecular formula C16H16ClNO3S2 B2964217 6-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid CAS No. 15164-08-6

6-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid

Cat. No.: B2964217
CAS No.: 15164-08-6
M. Wt: 369.88
InChI Key: JZGPHDVWNPYEFV-RAXLEYEMSA-N
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Description

This compound features a thiazolidinone core substituted with a 4-chlorophenyl group at the 5-position (Z-configuration), a sulfanylidene (C=S) group at position 2, and a hexanoic acid chain at position 2. The 4-chlorophenyl group introduces electron-withdrawing effects, which may influence electronic interactions in biological systems.

Properties

IUPAC Name

6-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO3S2/c17-12-7-5-11(6-8-12)10-13-15(21)18(16(22)23-13)9-3-1-2-4-14(19)20/h5-8,10H,1-4,9H2,(H,19,20)/b13-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZGPHDVWNPYEFV-RAXLEYEMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)CCCCCC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C\2/C(=O)N(C(=S)S2)CCCCCC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

6-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid involves its interaction with specific molecular targets and pathways. The compound’s thiazolidine ring and chlorophenyl group are key structural features that enable it to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Halogen Substituents
  • Fluorophenyl Analog (CAS: 292057-47-7) : Replacing chlorine with fluorine at the 4-position reduces steric bulk and increases electronegativity. This modification could alter binding affinity in target proteins due to fluorine’s smaller size and stronger dipole .
  • The methoxy group may also enhance solubility in nonpolar environments .
Heterocyclic Modifications
  • Furan-2-ylmethylidene Derivative (CAS: 851304-85-3) : Replacing the chlorophenyl group with a furan ring introduces a heteroatom, which could participate in hydrogen bonding. However, the furan’s lower aromaticity may reduce π-π stacking interactions compared to the chlorophenyl group .
Chain Length Variations
  • Hexanoic Acid vs. Shorter Chains: The hexanoic acid chain in the target compound provides a longer linker than acetic acid derivatives (e.g., compound 4d in ), which may improve membrane permeability or reduce metabolic clearance .

Physicochemical Properties

Compound Substituent (Position 5) Molecular Formula Melting Point (°C) Key Spectral Data (IR/NMR)
Target Compound 4-Chlorophenyl C₁₇H₁₇ClNO₃S₂ Not reported C=O (1712 cm⁻¹), C=S (1321 cm⁻¹)
Fluorophenyl Analog 4-Fluorophenyl C₁₇H₁₇FNO₃S₂ Not reported Similar C=O/C=S peaks
Methoxyphenyl Derivative 4-Methoxyphenyl C₁₇H₁₉NO₄S₂ Not reported OCH₃ (2830 cm⁻¹)
(5Z)-5-(Furan-2-ylmethylidene) Furan-2-yl C₁₄H₁₅NO₄S₂ Not reported C-O-C (1250 cm⁻¹)

Biological Activity

6-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid, with the CAS number 15164-08-6, is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, including antibacterial, anti-inflammatory, and enzyme inhibitory activities.

The molecular formula of the compound is C16H16ClNO3S2C_{16}H_{16}ClNO_3S_2 with a molecular weight of 369.89 g/mol. Its structure includes a thiazolidinone core, which is known for various biological activities.

Antibacterial Activity

Research has demonstrated that compounds with thiazolidinone structures exhibit significant antibacterial properties. For instance, a study on related thiazolidinones showed moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis . Although specific data on our compound's antibacterial efficacy is limited, its structural similarities suggest potential effectiveness against similar pathogens.

Enzyme Inhibition

The compound's thiazolidinone moiety may also offer enzyme inhibition capabilities. Compounds with similar structures have been reported as effective inhibitors of acetylcholinesterase (AChE) and urease. A study indicated that certain synthesized thiazolidinones had IC50 values ranging from 1.13 µM to 6.28 µM against urease . This suggests that our compound could be evaluated for similar enzyme inhibition activities.

Anti-inflammatory Properties

Thiazolidinone derivatives are often investigated for their anti-inflammatory effects. While specific studies on this compound are scarce, the general pharmacological profile of thiazolidinones includes anti-inflammatory activities, making it a candidate for further research in this area.

Case Studies and Research Findings

  • Antibacterial Screening : A series of thiazolidinone derivatives were synthesized and tested for antibacterial activity. The results showed varying degrees of effectiveness against different strains, with some compounds demonstrating strong inhibition .
  • Enzyme Inhibition Studies : In a comparative analysis of thiazolidinone derivatives, several compounds exhibited potent urease inhibition, suggesting that structural modifications could enhance this activity .
  • Molecular Docking Studies : Computational studies have been conducted to predict the binding interactions between thiazolidinones and target enzymes or receptors. These studies indicate that the presence of the chlorophenyl group enhances binding affinity due to favorable interactions with amino acid residues in the active sites of enzymes .

Data Table: Biological Activity Overview

Activity TypeRelated FindingsReference
AntibacterialModerate to strong activity against Salmonella typhi
Enzyme InhibitionIC50 values for urease inhibition ranged from 1.13 µM
Anti-inflammatoryPotential based on structural analogs

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